Computed LogP: 2.1–3.7 Log Units (2–17×) Higher Lipophilicity Versus PEG, Methoxy, and Isopropoxy Analogs
The target compound exhibits a computed LogP of 3.4611 , representing a 3.7 log-unit (approximately 17-fold) increase over Ald-Ph-amido-PEG2 (LogP −0.2) [1], a 3.0 log-unit (approximately 7-fold) increase over 4-formyl-N-(2-methoxyethyl)benzamide (LogP ~0.5) , and a 1.8 log-unit (approximately 2.1-fold) increase over 4-formyl-N-(2-isopropoxyethyl)benzamide (LogP 1.6539) . All LogP values were computed using a consistent algorithm (XLogP3 or equivalent) as reported in vendor datasheets. In ADC development, linker-drug hydrophobicity directly correlates with aggregation propensity; Mills et al. (2020) demonstrated by size-exclusion HPLC that even modest increases in linker-drug hydrophobicity significantly elevate aggregate formation under thermal stress [2].
| Evidence Dimension | Octanol-water partition coefficient (LogP, computed) |
|---|---|
| Target Compound Data | LogP = 3.4611 |
| Comparator Or Baseline | Ald-Ph-amido-PEG2 LogP = −0.2; 4-formyl-N-(2-methoxyethyl)benzamide LogP ≈ 0.5; 4-formyl-N-(2-isopropoxyethyl)benzamide LogP = 1.6539 |
| Quantified Difference | ΔLogP = +1.8 to +3.7 units; 2.1× to 17× higher lipophilicity |
| Conditions | Computed LogP (XLogP3 or equivalent); values sourced from manufacturer technical datasheets and chemical property databases |
Why This Matters
This LogP differential enables researchers to select a linker with predictably higher hydrophobicity when designing ADCs where enhanced membrane permeability or altered pharmacokinetic profile is desired, but it also necessitates dedicated aggregation screening per Mills et al. (2020) [2].
- [1] InvivoChem. Ald-Ph-amido-PEG2 Product Page. CAS 1061569-06-9. LogP −0.2. View Source
- [2] Mills, B.J. et al. (2020). Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs. Evaluation of aggregation by size exclusion HPLC confirmed relationship between linker-drug hydrophobicity and aggregation propensity. View Source
